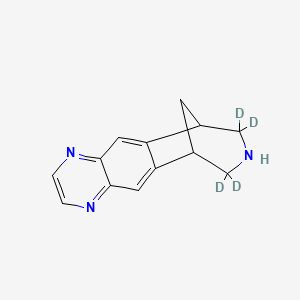

Vareniclin-d4

Übersicht

Beschreibung

Varenicline-d4: is a deuterium-labeled analog of varenicline, a medication primarily used to aid smoking cessation. The compound is characterized by the replacement of four hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often employed in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, varenicline .

Wissenschaftliche Forschungsanwendungen

Vareniclin-d4 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Pharmakokinetische Studien: Als interner Standard in der Massenspektrometrie verwendet, um Vareniclin-Spiegel in biologischen Proben zu quantifizieren.

Analyse des Stoffwechselwegs: Hilft beim Studium der Stoffwechselwege und der Identifizierung von Metaboliten von Vareniclin.

Rezeptorbindungsstudien: Wird verwendet, um die Bindungsaffinität und Aktivität von Vareniclin an nikotinergen Acetylcholinrezeptoren zu untersuchen.

Arzneimittelentwicklung: Unterstützt die Entwicklung neuer Therapeutika, indem es Einblicke in die pharmakologischen Eigenschaften von Vareniclin liefert

Wirkmechanismus

This compound wirkt wie seine Ausgangssubstanz Vareniclin als partieller Agonist am α4β2-Subtyp der nikotinergen Acetylcholinrezeptoren. Es bindet an diese Rezeptoren und aktiviert sie teilweise, was dazu beiträgt, Entzugserscheinungen von Nikotin zu lindern und das Verlangen zu reduzieren. Darüber hinaus blockiert es die Bindung von Nikotin an diese Rezeptoren, wodurch die belohnenden Wirkungen des Rauchens reduziert werden .

Wirkmechanismus

Target of Action

Varenicline-d4, also known as 13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene or 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4, primarily targets the alpha4/beta2 subtype of the nicotinic acetylcholine receptor . It also acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors .

Mode of Action

Varenicline-d4 is a partial agonist of the alpha4/beta2 neuronal nicotinic acetylcholine receptor . It competitively inhibits the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor . The drug exerts mild agonistic activity at this site, though at a level much lower than nicotine; it is presumed that this activation eases withdrawal symptoms .

Biochemical Pathways

Varenicline-d4 affects the cholinergic anti-inflammatory pathway . It reduces the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukins (IL-1, IL-6, and IL-8), and platelet-activating factor (PAF) from immune cells . This reduction in cytokine levels is achieved by activating alpha7 nicotinic acetylcholine receptors within the cholinergic anti-inflammatory pathway .

Pharmacokinetics

Varenicline-d4 exhibits linear pharmacokinetics following single- and multiple-dose administration . After oral administration, it is almost completely absorbed, and its bioavailability is high . The maximum plasma drug concentrations typically occur within 3–4 hours after dosing . Varenicline-d4 is almost exclusively excreted unchanged in urine, primarily through renal glomerular filtration .

Result of Action

The molecular and cellular effects of Varenicline-d4’s action include a decrease in LPS-induced cytokines and chemokines including TNFα, IL-6, and IL-1β via alpha7 nicotinic acetylcholine receptors . It also decreases LPS-induced cell proliferation and migration .

Action Environment

Environmental factors such as the presence of nicotine can influence the action of Varenicline-d4. As a partial agonist, Varenicline-d4 can still bind to the alpha-4 beta-2 receptor in the presence of nicotine, reducing the effect of nicotine on the receptor . Additionally, factors such as renal function can affect the pharmacokinetics of Varenicline-d4, influencing its action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

Varenicline-d4 plays a significant role in biochemical reactions by interacting with nicotinic acetylcholine receptors. It acts as a full agonist at α7 subunit-containing neuronal nicotinic acetylcholine receptors and a partial agonist at α4β2 subunit-containing receptors . These interactions are crucial for its function in modulating neurotransmitter release and reducing nicotine cravings. The binding of Varenicline-d4 to these receptors leads to partial activation, which helps in reducing withdrawal symptoms and cravings associated with nicotine addiction.

Cellular Effects

Varenicline-d4 influences various cellular processes, particularly in neurons. It affects cell signaling pathways by modulating the activity of nicotinic acetylcholine receptors. This modulation leads to changes in neurotransmitter release, which can impact gene expression and cellular metabolism . The compound’s interaction with α4β2 and α7 receptors helps in reducing nicotine-induced upregulation of these receptors, thereby aiding in smoking cessation . Additionally, Varenicline-d4’s effects on intracellular pH homeostasis and its trapping in acidic compartments further influence its cellular activity .

Molecular Mechanism

The molecular mechanism of Varenicline-d4 involves its binding to nicotinic acetylcholine receptors. As a partial agonist at α4β2 receptors and a full agonist at α7 receptors, Varenicline-d4 partially activates these receptors while displacing nicotine from its binding sites . This partial activation results in reduced dopamine release compared to nicotine, which helps in mitigating the rewarding effects of smoking . The compound’s ability to modulate dopaminergic function is a key aspect of its mechanism of action in smoking cessation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Varenicline-d4 have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of up to four years . In vitro studies have shown that Varenicline-d4 can reduce nicotine-induced upregulation of nicotinic receptors over extended periods . Long-term exposure to Varenicline-d4 in cell cultures has demonstrated sustained receptor modulation and reduced nicotine cravings .

Dosage Effects in Animal Models

The effects of Varenicline-d4 vary with different dosages in animal models. At lower doses, the compound effectively reduces nicotine cravings and withdrawal symptoms without significant adverse effects . At higher doses, Varenicline-d4 can cause toxic effects, including gastrointestinal disturbances and neuropsychiatric symptoms . The threshold for these adverse effects varies among different animal models, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Varenicline-d4 undergoes minimal metabolism, with the majority of the compound being excreted unchanged in the urine . The primary route of elimination is through renal excretion, involving glomerular filtration and active tubular secretion via the organic cation transporter . The deuterium labeling in Varenicline-d4 allows for precise tracking of its metabolic pathways using mass spectrometry, providing valuable insights into its pharmacokinetics .

Transport and Distribution

Within cells and tissues, Varenicline-d4 is transported and distributed primarily through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Varenicline-d4’s distribution is influenced by its binding to nicotinic receptors, leading to its accumulation in neuronal tissues where these receptors are highly expressed .

Subcellular Localization

Varenicline-d4 is localized in various subcellular compartments, including the cytoplasm and acidic vesicles . The compound’s trapping in acidic compartments is a key aspect of its subcellular localization, affecting its activity and function . This localization is influenced by the presence of targeting signals and post-translational modifications that direct Varenicline-d4 to specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of varenicline-d4 involves the incorporation of deuterium into the molecular structure of varenicline. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is a precursor to varenicline.

Deuterium Incorporation: Deuterium is introduced into the molecule through catalytic hydrogenation or other deuteration techniques.

Purification: The final product is purified using chromatographic techniques to ensure high purity and the correct isotopic composition.

Industrial Production Methods: Industrial production of varenicline-d4 follows similar principles but is scaled up to meet commercial demands. The process involves:

Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to maximize yield and efficiency.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and isotopic labeling of the final product.

Packaging and Distribution: The compound is packaged under controlled conditions to maintain its stability and is distributed to research laboratories and pharmaceutical companies.

Analyse Chemischer Reaktionen

Reaktionstypen: Vareniclin-d4 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um das Verhalten der deuteriummarkierten Verbindung unter reduzierenden Bedingungen zu untersuchen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktionsmittel: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitutionsreagenzien: Verschiedene Nukleophile und Elektrophile können in Substitutionsreaktionen eingesetzt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte oder Ketonderivate ergeben, während die Reduktion deuterierte Alkohole oder Amine erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Vareniclin: Die Ausgangssubstanz, die zur Rauchentwöhnung eingesetzt wird.

Bupropion: Ein weiteres Mittel zur Rauchentwöhnung, das als Norepinephrin-Dopamin-Wiederaufnahmehemmer wirkt.

Nikotinersatztherapie: Umfasst Produkte wie Nikotin-Pflaster und -Kaugummi, die eine kontrollierte Dosis Nikotin liefern, um Entzugserscheinungen zu reduzieren

Einzigartigkeit von Vareniclin-d4: this compound ist durch seine Deuteriummarkierung einzigartig, die in pharmakokinetischen und metabolischen Studien besondere Vorteile bietet. Das Vorhandensein von Deuterium kann die metabolische Stabilität und das pharmakokinetische Profil der Verbindung verändern, was sie zu einem wertvollen Werkzeug in der Arzneimittelforschung und -entwicklung macht .

Eigenschaften

IUPAC Name |

13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSHBVHOMNKWFT-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2CC(C3=CC4=NC=CN=C4C=C23)C(N1)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4 in Varenicline research?

A1: 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4, often referred to as Varenicline-D4, serves as an Internal Standard (IS) in a Liquid Chromatography – Tandem Mass Spectrometry (LC–MS/MS) method designed to quantify Varenicline in human plasma samples [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Trideuteriomethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B1512296.png)

![Naphthalen-1-yl-[1-(1,1,2,2-tetradeuterio-2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B1512300.png)

![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine Hydrochloride](/img/structure/B1512317.png)